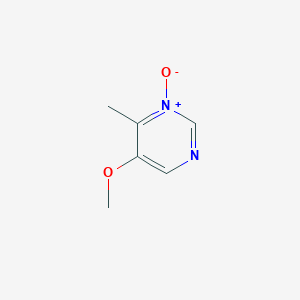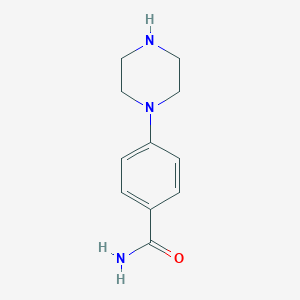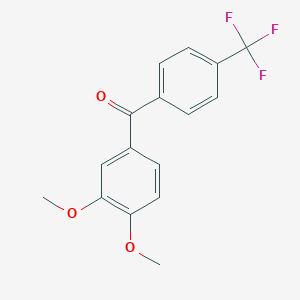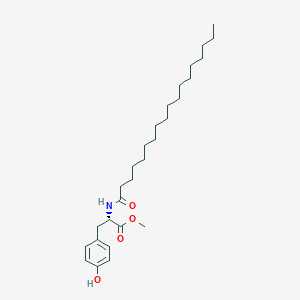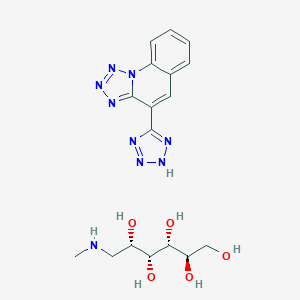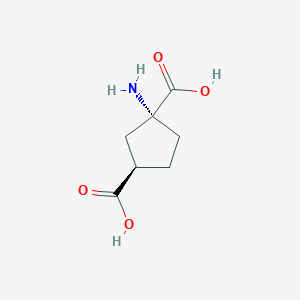
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine, also known as DMAPN, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the acridine family of compounds, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease.
生化和生理效应
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been found to inhibit the replication of viruses, including HIV and herpes simplex virus. In animal studies, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been shown to have antitumor activity, and it has also been found to have neuroprotective effects in the brain.
实验室实验的优点和局限性
One of the main advantages of N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine for use in lab experiments is its wide range of potential applications. It has been found to have activity against a variety of microorganisms and viruses, making it a useful compound for the development of new drugs. Additionally, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
One of the limitations of N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings. Additionally, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been found to have some toxicity in animal studies, which could limit its use in certain applications.
未来方向
There are a number of potential future directions for research on N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine. One area of interest is the development of new drugs based on the compound. N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been shown to have activity against a variety of microorganisms and viruses, making it a promising candidate for the development of new antibiotics and antiviral drugs.
Another area of interest is the study of N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine's neuroprotective effects. Further research could help to elucidate the compound's mechanism of action in the brain, which could lead to the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Finally, there is potential for N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine to be used in combination with other compounds to enhance its activity. For example, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been found to have synergistic effects with certain antibiotics, which could lead to the development of more effective treatments for bacterial infections.
In conclusion, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine is a promising compound with a wide range of potential applications in scientific research. While its mechanism of action is not fully understood, it has been found to have antimicrobial, antiviral, and antitumor activities, as well as neuroprotective effects. Further research is needed to fully explore the compound's potential and to develop new drugs based on its structure.
合成方法
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine can be synthesized using a variety of methods, including the Pinner reaction, the Skraup reaction, and the Borsche-Drechsel reaction. The Pinner reaction involves the reaction of 3-dimethylaminopropylamine with nitromethane and acetic anhydride, while the Skraup reaction involves the reaction of 2,3-dimethylaniline with nitrobenzene and sulfuric acid. The Borsche-Drechsel reaction involves the reaction of 2,3-dimethylaniline with nitroethane and acetic anhydride.
科学研究应用
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been found to have a wide range of potential applications in scientific research. It has been shown to have antimicrobial, antiviral, and antitumor activities, making it a promising compound for the development of new drugs. Additionally, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
属性
CAS 编号 |
116374-67-5 |
|---|---|
产品名称 |
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine |
分子式 |
C20H25N5O2 |
分子量 |
367.4 g/mol |
IUPAC 名称 |
9-N-[3-(dimethylamino)propyl]-4-N,4-N-dimethyl-1-nitroacridine-4,9-diamine |
InChI |
InChI=1S/C20H25N5O2/c1-23(2)13-7-12-21-19-14-8-5-6-9-15(14)22-20-17(24(3)4)11-10-16(18(19)20)25(26)27/h5-6,8-11H,7,12-13H2,1-4H3,(H,21,22) |
InChI 键 |
QPWBTZNSNJXXSU-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C2C(=CC=C(C2=NC3=CC=CC=C31)N(C)C)[N+](=O)[O-] |
规范 SMILES |
CN(C)CCCNC1=C2C(=CC=C(C2=NC3=CC=CC=C31)N(C)C)[N+](=O)[O-] |
其他 CAS 编号 |
116374-67-5 |
同义词 |
4,9-Acridinediamine, N(sup 4),N(sup 4)-dimethyl-N(sup 9)-(3-(dimethyla mino)propyl)-1-nitro- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



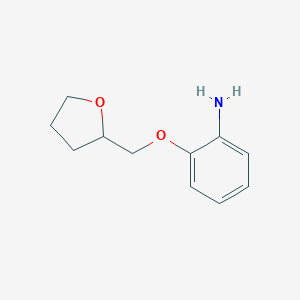
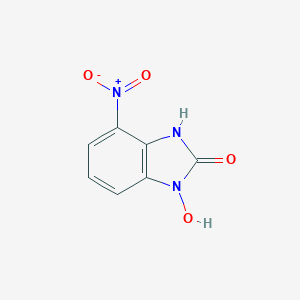
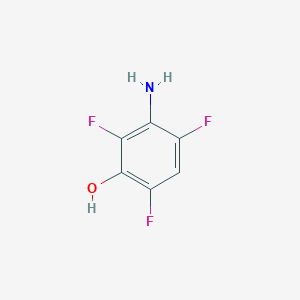

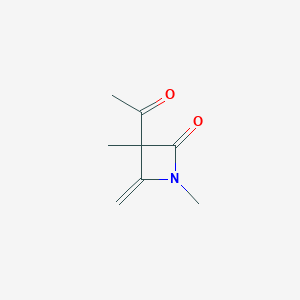
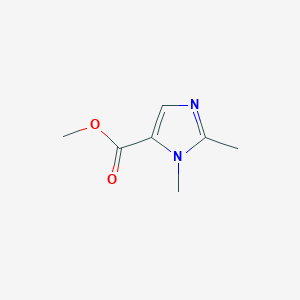
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
